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Introduction

Methyl isovalerate (also known as methyl 3-methylbutanoate) is a fatty acid ester recognized
for its significant contribution to the aroma and flavor of various foods and beverages.[1][2][3]
Chemically, it is formed from the esterification of isovaleric acid with methanol.[2][4] Its
pleasant, fruity aroma makes it a valuable compound in the flavor and fragrance industry,
where it is used to impart or enhance specific sensory profiles.[5] This document provides
detailed application notes, quantitative data, and experimental protocols relevant to the use of
methyl isovalerate in flavor chemistry.

Physicochemical and Organoleptic Properties

Methyl isovalerate is a colorless liquid with a characteristic sweet, fruity aroma.[4][6] Its
properties are summarized in the tables below.

Table 1: Physicochemical Properties of Methyl
Isovalerate
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Property Value Reference(s)
Chemical Formula CeH1202 [21[41[7]
Molecular Weight 116.16 g/mol [4107]
CAS Number 556-24-1 [4][6][7]
FEMA Number 2753 [1]4]
JECFA Number 195 [1]4]
Appearance Colorless liquid [41[8]
Boiling Point 114-115°C [41[6]
Density 0.881 g/mL at 25 °C [4][6]
Flash Point 16 °C (60.8 °F) [8]
Solubility Soluble in alcohol and most e

fixed oils; Insoluble in water.

ble 2: lenti il I hreshold

Parameter Description Reference(s)
Fruity, apple, pineapple, sweet,

Odor Type v pp- P ) PP [9][10]
estery, tutti-frutti.

o Described as a strong,

Odor Description ] [4][9]
pungent, apple-like odor.
Fruity, pineapple, apple, with a

Flavor Profile o P PP PP [9]
juicy nuance.

Odor Threshold (Air) 0.0022 ppm [4][11]

Taste Description

At 80 ppm, it is described as
fruity pineapple and apple with

a juicy, fruit-like nuance.

[°]

Applications in Flavor Chemistry
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Methyl isovalerate is widely utilized as a flavoring agent in the food and beverage industry to
create or enhance fruity notes.[2]

» Natural Occurrence: It is a natural volatile component in a wide variety of fruits, contributing
to their characteristic aroma. It has been identified in apples, bananas, strawberries,
pineapples, blueberries, oranges, and peaches.[10] It is also found in other products like
various cheeses (Bleu, Gruyere, Parmesan), coffee, and honey.[10]

e Food and Beverage Applications: Due to its potent fruity profile, it is added to beverages,
candies, baked goods, and dairy products to impart apple-like and other fruity notes.

o Regulatory Status: Methyl isovalerate is recognized as a safe flavoring agent by major
regulatory bodies. The Joint FAO/WHO Expert Committee on Food Additives (JECFA)
concluded it poses "no safety concern at current levels of intake when used as a flavouring
agent".[1] It holds FEMA GRAS status (FEMA No. 2753).[1]

Experimental Protocols

Protocol 1: Analysis of Methyl Isovalerate in a Beverage
Matrix using Headspace-Gas Chromatography-Mass
Spectrometry (HS-GC-MS)

This protocol describes a method for the qualitative and quantitative analysis of methyl
isovalerate in a liquid matrix, such as a fruit juice or carbonated beverage.

1. Objective: To identify and quantify methyl isovalerate in a beverage sample.

2. Materials:

Beverage sample

Methyl isovalerate analytical standard (=99% purity)

Sodium chloride (anhydrous, 299%)

Deionized water
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20 mL headspace vials with magnetic crimp caps and PTFE/silicone septa

Gas-tight syringe

GC-MS system with a headspace autosampler

. Sample Preparation:

Pipette 10 mL of the beverage sample into a 20 mL headspace vial.[12]

Add 2 grams of anhydrous sodium chloride to the vial. This "salting-out" step increases the
volatility of organic compounds, driving them into the headspace.[12]

Immediately seal the vial with a crimp cap.

Gently swirl the vial to dissolve the salt.

Prepare a standard curve by spiking a control matrix (e.g., deionized water with similar sugar
content to the sample) with known concentrations of methyl isovalerate (e.g., 0.1, 1, 10, 50,
100 ppb). Prepare these standards in the same manner as the sample (steps 1-4).

Prepare a blank sample containing only the control matrix and sodium chloride.

. Instrumental Analysis (HS-GC-MS):

Headspace Autosampler Parameters:

Incubation Temperature: 60 °C

Incubation Time: 20 minutes

Syringe Temperature: 70 °C

Injection Volume: 1 mL

Gas Chromatograph (GC) Parameters:

Column: SLB®-5ms (30 m x 0.25 mm x 0.25 pum) or equivalent 5% phenyl-
methylpolysiloxane column.[13]

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[13]

Injector Temperature: 250 °C

Split Ratio: 10:1

Oven Temperature Program: Start at 40 °C (hold for 2 min), ramp at 5 °C/min to 150 °C, then
ramp at 20 °C/min to 250 °C (hold for 5 min).[13][14]

Mass Spectrometer (MS) Parameters:

lonization Mode: Electron lonization (EI) at 70 eV.[13]

Source Temperature: 230 °C

Transfer Line Temperature: 250 °C

Scan Range: m/z 35-350 amu
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5. Data Analysis:

 Identify the methyl isovalerate peak in the sample chromatogram by comparing its retention
time and mass spectrum to that of the analytical standard. The mass spectrum of methyl
isovalerate will show characteristic fragment ions.

¢ Quantify the concentration of methyl isovalerate by creating a calibration curve from the
peak areas of the prepared standards and applying it to the peak area of the sample.

Protocol 2: Sensory Evaluation - Triangle Test for
Difference Detection

This protocol determines if a perceptible difference in aroma exists between a standard product
and a product to which methyl isovalerate has been added.

1. Objective: To determine if the addition of methyl isovalerate at a specific concentration
creates a sensorially detectable difference.

2. Materials:

o Control beverage sample (without added methyl isovalerate)

o Test beverage sample (with a specific concentration of added methyl isovalerate)
e Sensory evaluation booths under controlled lighting and ventilation

« |dentical, odor-free sample cups labeled with random 3-digit codes

o Water for palate cleansing

o Apanel of at least 24-30 trained or consumer panelists.[15]

3. Procedure:

o Prepare the control and test samples. The concentration of added methyl isovalerate in the
test sample should be determined based on preliminary trials, often starting near the
published odor threshold.

o For each panelist, present a set of three samples (a triad). Two of the samples are identical
(either both control or both test), and one is the odd sample. The presentation order should
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be randomized across panelists (e.g., AAB, ABA, BAA, BBA, BAB, ABB).

e Instruct panelists to sniff each sample in the order presented.

o Ask panelists to identify the sample they believe is different from the other two. Panelists are
required to make a choice, even if it is a guess.

e Provide water for panelists to cleanse their palate between triads if necessary.

4. Data Analysis:

o Count the total number of panelists and the number of correct identifications.

o Use a statistical table for triangle tests (based on the binomial distribution) to determine if the
number of correct answers is statistically significant at a chosen confidence level (typically p
< 0.05).

« If the result is statistically significant, it can be concluded that a perceptible difference exists
between the control and test samples at the tested concentration of methyl isovalerate.

Visualizations
Olfactory Signal Transduction Pathway

The perception of methyl isovalerate, like other odorants, begins with a complex signaling
cascade in the olfactory epithelium.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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